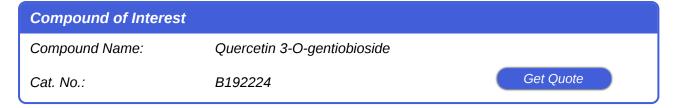


Physicochemical Properties of Quercetin 3-O-gentiobioside: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-gentiobioside is a naturally occurring flavonoid glycoside found in a variety of plant sources, including guava, opium poppy, and soy bean.[1] As a derivative of quercetin, one of the most studied flavonoids, it is of significant interest to researchers in the fields of pharmacology, biochemistry, and drug development. Understanding the physicochemical properties of this compound is fundamental to exploring its therapeutic potential, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This technical guide provides a comprehensive overview of the core physicochemical properties of Quercetin 3-O-gentiobioside, detailed experimental protocols for their determination, and an exploration of its potential involvement in key cellular signaling pathways.

Physicochemical Data

The following table summarizes the key physicochemical properties of **Quercetin 3-O-gentiobioside**. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.



Property	Value	Source
Molecular Formula	C27H30O17	[2][3][4]
Molecular Weight	626.5 g/mol	[2][3]
Melting Point	202-204 °C, 206 °C, 230 °C	[1]
Solubility	Slightly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.	[1][4]
logP (Octanol-Water Partition Coefficient)	-0.48 (ALOGPS), -1.8 (XLogP3 3.0), -1.9 (ChemAxon)	[1][3]
pKa (Acid Dissociation Constant)	6.43 (Strongest Acidic, ChemAxon)	[1]
Appearance	Yellow powder	[4]

Experimental Protocols

Detailed and accurate determination of physicochemical properties is crucial for drug development and research. Below are generalized yet detailed protocols for key experiments, adapted for **Quercetin 3-O-gentiobioside** based on standard flavonoid analysis techniques.

Determination of Melting Point

Methodology: Capillary Melting Point Method

Apparatus: Digital melting point apparatus.

Procedure:

- A small, finely powdered sample of Quercetin 3-O-gentiobioside is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.



- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Solubility

Methodology: Shake-Flask Method

- Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of Quercetin 3-O-gentiobioside is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
 - The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is centrifuged to separate the undissolved solid.
 - The concentration of Quercetin 3-O-gentiobioside in the clear supernatant is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.

Determination of Octanol-Water Partition Coefficient (logP)

Methodology: Shake-Flask Method

- Apparatus: Separatory funnel, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - A solution of Quercetin 3-O-gentiobioside of known concentration is prepared in either water-saturated octanol or octanol-saturated water.



- Equal volumes of this solution and the other immiscible phase are added to a separatory funnel.
- The funnel is shaken for a set period to allow for partitioning of the solute between the two phases.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of Quercetin 3-O-gentiobioside in both the octanol and aqueous phases is determined using a suitable analytical technique.
- The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Characterization by Spectroscopic Methods

- a. UV-Visible (UV-Vis) Spectrophotometry
- Purpose: To determine the absorption maxima (λmax) which can be used for quantification and to provide information about the flavonoid structure.
- · Protocol:
 - A dilute solution of Quercetin 3-O-gentiobioside is prepared in a suitable solvent (e.g., ethanol or methanol).
 - The UV-Vis spectrum is recorded over a range of 200-400 nm using a spectrophotometer, with the solvent as a blank.
 - The wavelengths of maximum absorbance are identified. For quercetin and its glycosides, two characteristic absorption bands are typically observed.
- b. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Purpose: To elucidate the detailed chemical structure of the molecule.
- Protocol:



- A sample of Quercetin 3-O-gentiobioside is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
- 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.
- The chemical shifts, coupling constants, and correlations are analyzed to confirm the structure of the quercetin aglycone and the nature and attachment point of the gentiobioside moiety.
- c. Mass Spectrometry (MS)
- Purpose: To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula and structure.
- Protocol:
 - A solution of Quercetin 3-O-gentiobioside is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled with a liquid chromatography system (LC-MS).
 - The mass spectrum is acquired in both positive and negative ion modes.
 - The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight.
 - Tandem mass spectrometry (MS/MS) is performed to induce fragmentation and the resulting fragment ions are analyzed to confirm the structure, including the glycosidic linkages.

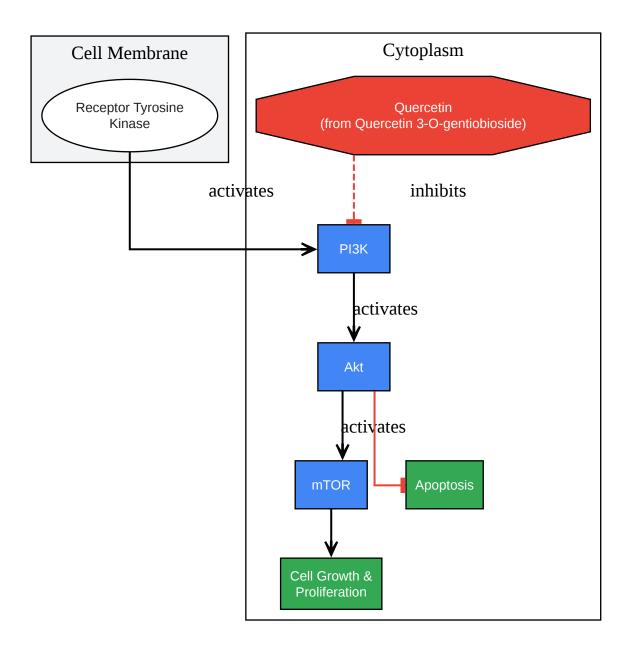
Involvement in Signaling Pathways

While much of the research on the biological activity of quercetin glycosides focuses on the effects of the aglycone, quercetin, it is understood that glycosides can act as pro-drugs, releasing quercetin upon hydrolysis in the body. Quercetin is a well-documented modulator of several key signaling pathways implicated in cellular processes such as inflammation, proliferation, and antioxidant defense.



PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is common in various diseases, including cancer. Quercetin has been shown to inhibit the PI3K-Akt pathway, leading to the induction of apoptosis in cancer cells.



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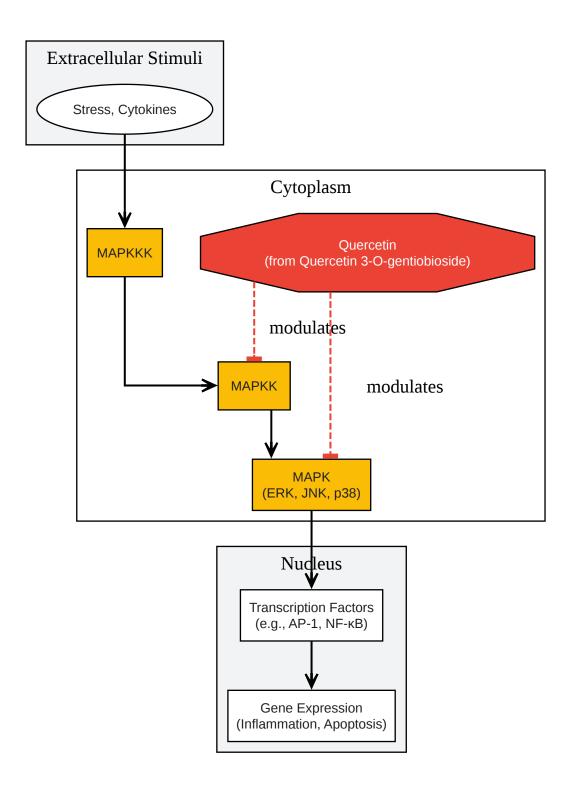
Quercetin's inhibition of the PI3K-Akt signaling pathway.



MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including inflammation, stress responses, and apoptosis. The MAPK family includes ERK, JNK, and p38. Quercetin has been shown to modulate MAPK signaling, often leading to anti-inflammatory and pro-apoptotic effects.[5][6]





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Modulation of the MAPK signaling pathway by Quercetin.

Nrf2 Signaling Pathway

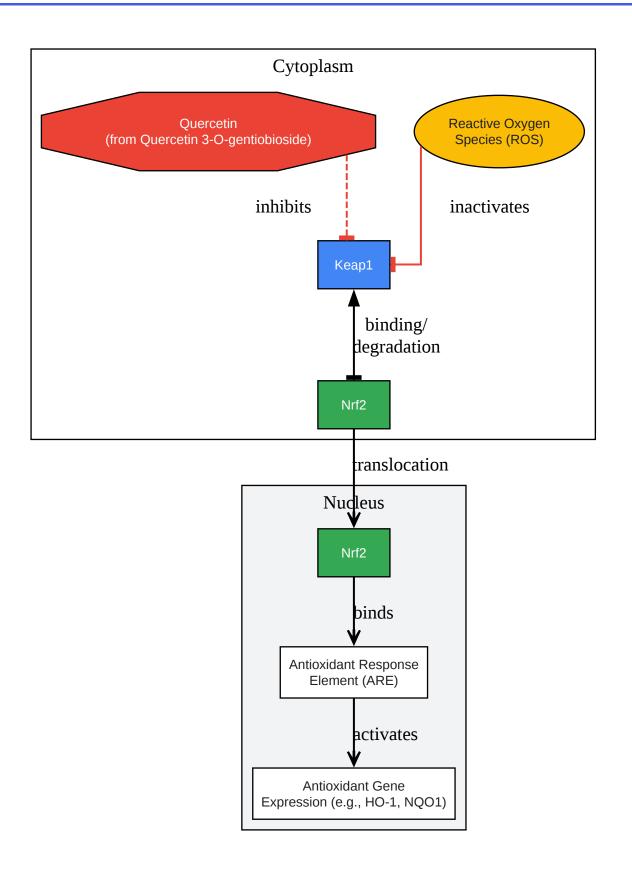


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The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant response of cells. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes. Quercetin is a known activator of the Nrf2 pathway, contributing to its potent antioxidant effects.[1][3][4]





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Activation of the Nrf2 antioxidant pathway by Quercetin.



Conclusion

Quercetin 3-O-gentiobioside possesses a distinct set of physicochemical properties that are critical to its potential as a bioactive compound. This guide has provided a summary of these properties, outlined the experimental methodologies for their determination, and explored the likely involvement of its aglycone, quercetin, in key cellular signaling pathways. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is the first step toward unlocking the full therapeutic potential of this promising natural product. Further experimental validation of the predicted properties and direct investigation into the biological activities of the glycoside form are warranted to advance its development as a potential therapeutic agent.

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